

# 3BP-3940 for Non-Invasive Tumor Imaging: A Technical Guide

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## Compound of Interest

Compound Name: 3BP-3940

Cat. No.: B12381526

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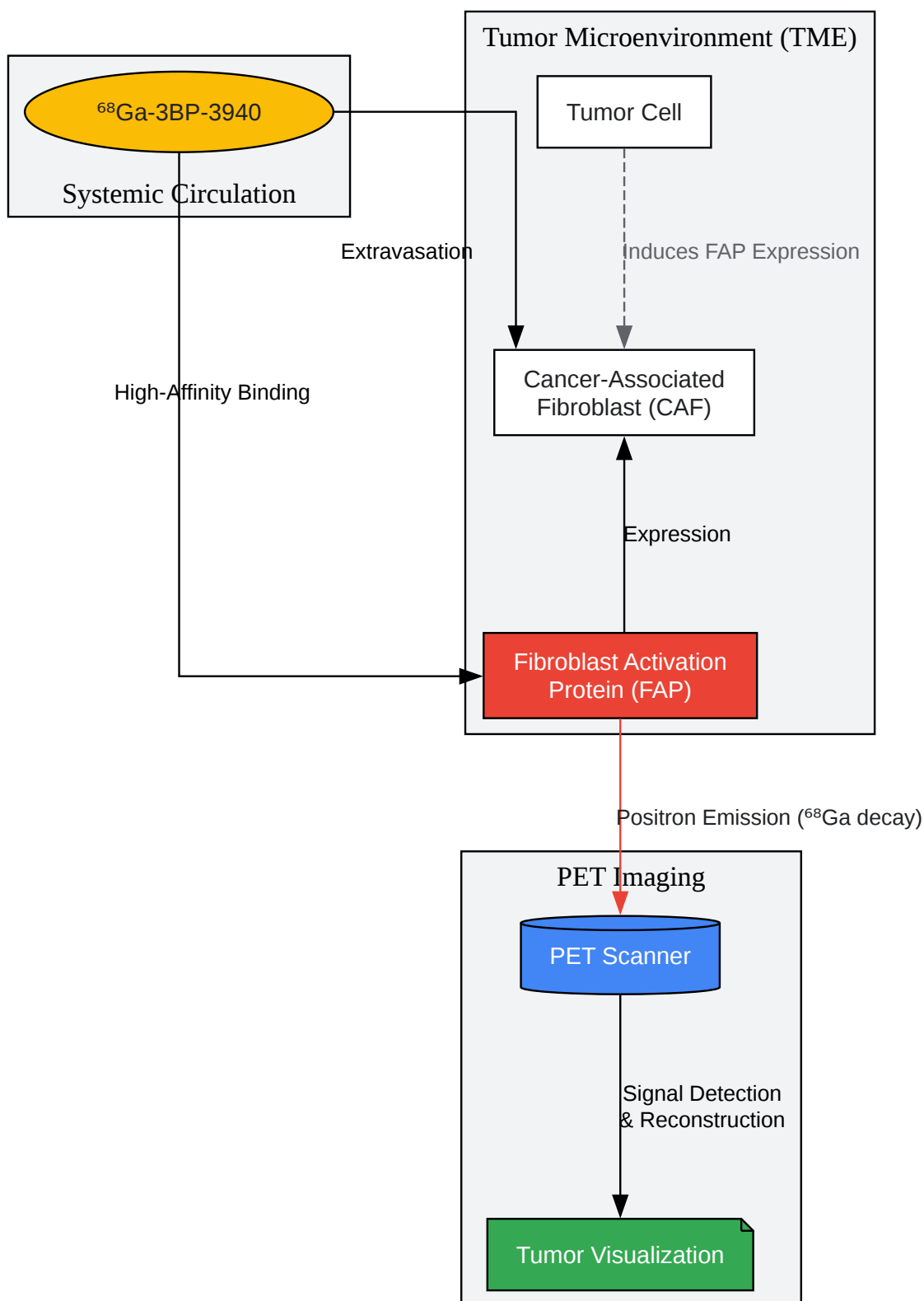
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3BP-3940**, a promising peptide-based agent for the non-invasive imaging of solid tumors. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its use, and visualize critical pathways and workflows.

## Core Concept and Mechanism of Action

**3BP-3940** is a highly potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers (over 90%).[2][3] In contrast, its expression in healthy adult tissues is negligible.[4] This differential expression makes FAP an attractive target for tumor-specific imaging and therapy.

When labeled with a positron-emitting radionuclide such as Gallium-68 ( $^{68}\text{Ga}$ ), **3BP-3940** enables the visualization of FAP-expressing tumors using Positron Emission Tomography (PET). The fundamental principle of its application in non-invasive tumor imaging is detailed below.



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**Figure 1:** Mechanism of  $^{68}\text{Ga}$ -3BP-3940 for PET Imaging.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **3BP-3940** from radiolabeling, in vitro stability, and clinical imaging studies.

**Table 1: Radiolabeling and Stability of  $^{68}\text{Ga}$ - and  $^{177}\text{Lu}$ -labeled 3BP-3940**

Parameter	$^{68}\text{Ga}$ -3BP-3940	$^{177}\text{Lu}$ -3BP-3940	Reference
Radiochemical Yield (RCY), decay-corrected	$\geq 90\%$ (Automated Synthesis)	$91.5 \pm 9.1\%$ (Routine Production)	[1][5]
Radiochemical Purity (RCP)	$\geq 97\%$ (Average: $97.7 \pm 0.9\%$ )	$96.8 \pm 1.2\%$ (Routine Production)	[1][5]
Complex Stability in Human Serum ( $37^\circ\text{C}$ )	$>90\%$ over 2 half-lives	$>90\%$ over 2 half-lives	[1]
Complex Stability in Saline ( $37^\circ\text{C}$ )	$>90\%$ over 2 half-lives	$>90\%$ over 2 half-lives	[1]

**Table 2: Biodistribution of  $^{68}\text{Ga}$ -3BP-3940 in Humans (SUVmax)**

This table presents the mean Standardized Uptake Value (SUVmax) in various tissues and lesions from a first-in-human study involving 18 patients with metastatic carcinomas. Imaging was performed 60 minutes post-injection.[2]

Tissue / Lesion	Mean SUVmax $\pm$ SD
Target Tumor Lesion	20.2 $\pm$ 5.6
Hepatic Metastases	14.5 $\pm$ 5.7
Lymph Node Metastases	15.7 $\pm$ 6.1
Osseous Metastases	12.6 $\pm$ 5.1
Healthy Liver	2.0 $\pm$ 0.5
Kidneys	4.6 $\pm$ 1.0
Spleen	1.8 $\pm$ 0.5
Blood Pool	2.1 $\pm$ 0.5
Muscle	2.1 $\pm$ 0.6
Fat	0.7 $\pm$ 0.2
Bone Marrow	1.6 $\pm$ 0.5
Brain	0.3 $\pm$ 0.1
Mean Tumor-to-Liver Ratio	20.1

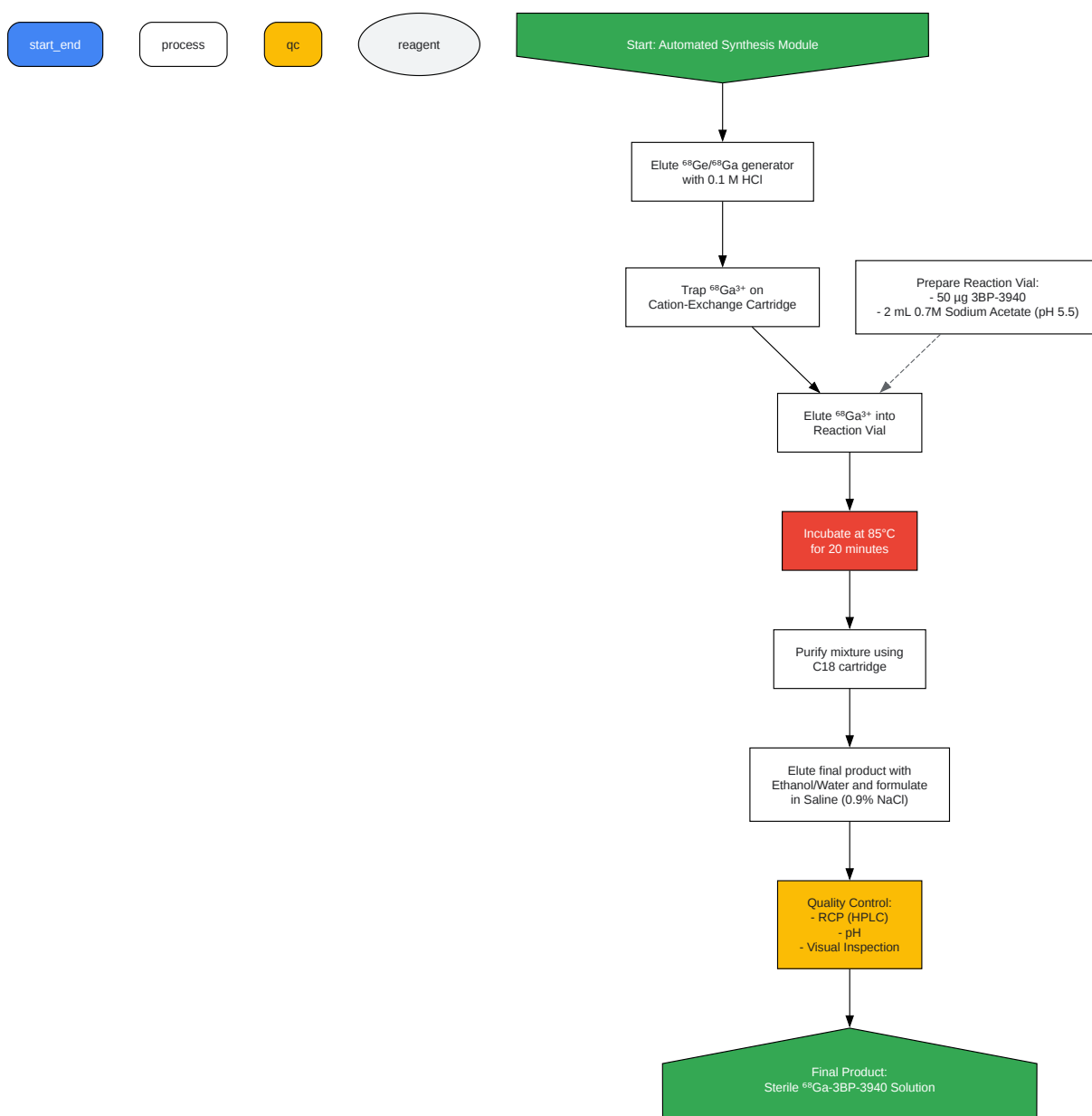
## Experimental Protocols

This section provides detailed methodologies for the key experiments related to the preparation and evaluation of  $^{68}\text{Ga}$ -**3BP-3940**.

### Automated Radiolabeling of 3BP-3940 with Gallium-68

This protocol is adapted from the automated synthesis process described for  $^{68}\text{Ga}$ -**3BP-3940**.

[\[1\]](#)[\[5\]](#)



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**Figure 2:** Workflow for automated  $^{68}\text{Ga}$ -3BP-3940 synthesis.

## Materials:

- Automated synthesis module (e.g., Trasis mini-All-in-One).
- $^{68}\text{Ge}/^{68}\text{Ga}$  generator.
- **3BP-3940** peptide precursor (50  $\mu\text{g}$ ).
- Sodium acetate buffer (0.7 M, pH 5.5).
- Sterile water for injection.
- Sterile 0.9% sodium chloride for injection.
- Cation-exchange and C18 purification cartridges.
- Sterile vials and filters.

## Procedure:

- Generator Elution: Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 0.1 M HCl to obtain  $^{68}\text{GaCl}_3$ .
- $^{68}\text{Ga}$  Trapping: Pass the eluate through a cation-exchange cartridge to trap the  $^{68}\text{Ga}^{3+}$  ions.
- Reaction Setup: In a sterile reaction vessel, combine 50  $\mu\text{g}$  of **3BP-3940** with 2 mL of 0.7 M sodium acetate buffer (pH 5.5).
- Labeling Reaction: Elute the trapped  $^{68}\text{Ga}^{3+}$  from the cartridge into the reaction vessel. Heat the mixture at 85°C for 20 minutes.
- Purification: After incubation, pass the reaction mixture through a C18 cartridge to trap the labeled peptide and separate it from unreacted  $^{68}\text{Ga}$ .
- Formulation: Wash the C18 cartridge with sterile water. Elute the purified  $^{68}\text{Ga}$ -**3BP-3940** using an ethanol/water mixture into a sterile vial containing 0.9% sodium chloride.
- Final Product: The final product is a sterile, injectable solution of  $^{68}\text{Ga}$ -**3BP-3940** ready for quality control.

# Quality Control using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated method for determining the radiochemical purity (RCP) of  $^{68}\text{Ga}$ -**3BP-3940**.<sup>[1][5]</sup>

## Materials:

- HPLC system with a UV detector and a radioactivity detector.
- C18 analytical column.
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- $^{68}\text{Ga}$ -**3BP-3940** sample.
- Unlabeled **3BP-3940** standard.

## Procedure:

- System Setup: Equilibrate the HPLC system with the starting mobile phase conditions.
- Method Parameters:
  - Flow Rate: 1.0 mL/min.
  - Gradient: A linear gradient from 95% Mobile Phase A / 5% Mobile Phase B to 5% Mobile Phase A / 95% Mobile Phase B over 15-20 minutes.
  - UV Detection: 220 nm.
  - Radioactivity Detection: Appropriate settings for Gallium-68.
- Sample Injection: Inject a small volume (e.g., 10-20  $\mu\text{L}$ ) of the final  $^{68}\text{Ga}$ -**3BP-3940** product.
- Data Analysis:

- Record both the UV and radioactivity chromatograms.
- Identify the peak corresponding to  $^{68}\text{Ga}$ -**3BP-3940** in the radioactivity chromatogram.
- Calculate the radiochemical purity by dividing the area of the main product peak by the total area of all radioactive peaks.
- The retention time of the product can be confirmed by comparing it to the retention time of the non-radioactive [natGa]Ga-**3BP-3940** standard.[5]

## Patient Imaging Protocol

This protocol is based on the first-in-human study of  $^{68}\text{Ga}$ -FAP-**3BP-3940**. [2][5]

Procedure:

- Patient Preparation: No specific patient preparation such as fasting is required.
- Dose Administration: Administer approximately 150 MBq of  $^{68}\text{Ga}$ -**3BP-3940** intravenously.[5]  
The injected peptide mass is typically low (e.g., 17  $\mu\text{g}$ ).[5]
- Uptake Time: Allow for an uptake period of 60 minutes.
- Image Acquisition: Perform a whole-body PET/CT scan from the vertex to the mid-thigh.
- Image Analysis: Reconstruct and analyze the images. Calculate SUVmax in tumors and normal organs for quantitative assessment of tracer uptake.

## Conclusion

**3BP-3940**, when radiolabeled with Gallium-68, is a highly effective agent for the non-invasive imaging of FAP-positive solid tumors. Its favorable characteristics, including high radiochemical purity, stability, and excellent tumor-to-background ratios, underscore its potential as a valuable diagnostic tool in oncology.[2] The prolonged tumor retention of this peptide-based agent also makes it a strong candidate for theranostic applications when labeled with therapeutic radionuclides like Lutetium-177.[4][6][7] Further large-scale clinical trials are warranted to fully establish its clinical utility.[2]

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